4,8-Dimethyl-3,7-nonadien-2-one, (3Z)-
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Overview
Description
4,8-Dimethyl-3,7-nonadien-2-one, (3Z)- is an organic compound with the molecular formula C₁₁H₁₈O. It is also known by other names such as 4,8-Dimethylnona-3,7-dien-2-one. This compound is characterized by its unique structure, which includes two double bonds and two methyl groups attached to a nonadienone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-3,7-nonadien-2-one, (3Z)- typically involves the use of aliphatic compounds containing oxygen as the only heteroatom. One common method involves the reaction of 4,8-dimethyl-3,7-nonadien-2-ol with an oxidizing agent to form the desired ketone . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC).
Industrial Production Methods
In industrial settings, the production of 4,8-Dimethyl-3,7-nonadien-2-one, (3Z)- can be achieved through large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient conversion of starting materials to the final product. The use of robust catalysts and optimized reaction conditions helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-3,7-nonadien-2-one, (3Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,8-Dimethyl-3,7-nonadien-2-one, (3Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-3,7-nonadien-2-one, (3Z)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyl-3,7-nonadien-2-ol: Similar in structure but contains an alcohol group instead of a ketone.
3,7-Nonadien-2-one: Lacks the methyl groups present in 4,8-Dimethyl-3,7-nonadien-2-one, (3Z)-.
4,8-Dimethyl-3,7-nonadien-1-yl: Contains a different functional group at the terminal position
Uniqueness
4,8-Dimethyl-3,7-nonadien-2-one, (3Z)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the fragrance industry .
Properties
CAS No. |
27575-61-7 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(3Z)-4,8-dimethylnona-3,7-dien-2-one |
InChI |
InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8H,5,7H2,1-4H3/b10-8- |
InChI Key |
QAFYGHBGWCPRCI-NTMALXAHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\C(=O)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CC(=O)C)C)C |
Origin of Product |
United States |
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